molecular formula C6H7BrN2O B13634207 5-Amino-3-bromo-4-methylpyridin-2(1H)-one

5-Amino-3-bromo-4-methylpyridin-2(1H)-one

Cat. No.: B13634207
M. Wt: 203.04 g/mol
InChI Key: PIJSPJOTJCTEST-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-4-methylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with amino, bromo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-4-methylpyridin-2(1H)-one typically involves the bromination of 4-methylpyridin-2(1H)-one followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step. The reactions are usually carried out in solvents like acetonitrile or dichloromethane under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-4-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-bromo-4-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-4-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino, bromo, and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-chloro-4-methylpyridin-2(1H)-one
  • 5-Amino-3-fluoro-4-methylpyridin-2(1H)-one
  • 5-Amino-3-iodo-4-methylpyridin-2(1H)-one

Uniqueness

5-Amino-3-bromo-4-methylpyridin-2(1H)-one is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be exploited in the design of novel compounds with tailored properties for specific applications.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

5-amino-3-bromo-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H7BrN2O/c1-3-4(8)2-9-6(10)5(3)7/h2H,8H2,1H3,(H,9,10)

InChI Key

PIJSPJOTJCTEST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1N)Br

Origin of Product

United States

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